Imidazolidine, 2-(2-methylphenylimino)-

Catalog No.
S1927028
CAS No.
36318-56-6
M.F
C10H13N3
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazolidine, 2-(2-methylphenylimino)-

CAS Number

36318-56-6

Product Name

Imidazolidine, 2-(2-methylphenylimino)-

IUPAC Name

N-(2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C10H13N3/c1-8-4-2-3-5-9(8)13-10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H2,11,12,13)

InChI Key

WLQWOUULTDRZTQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2=NCCN2

Canonical SMILES

CC1=CC=CC=C1NC2=NCCN2

Imidazolidine, 2-(2-methylphenylimino)- is a nitrogen-containing heterocyclic compound with the molecular formula C10H13N3C_{10}H_{13}N_3. It features a five-membered ring structure containing two nitrogen atoms and is characterized by the presence of a 2-methylphenylimino group attached to the imidazolidine framework. This compound has garnered attention in both organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the imine functionality back to amines, often utilizing reducing agents such as lithium aluminum hydride.
  • Hydrolysis: Under acidic conditions, such as treatment with 10% hydrochloric acid or sulfuric acid, imidazolidines can hydrolyze to yield diamines and aldehydes .
  • Cyclization: The compound may also participate in cyclization reactions, forming more complex structures, particularly when reacted with isocyanates .

Imidazolidine derivatives have been studied for their biological activities, particularly in pharmacology. The specific compound 2-(2-methylphenylimino)- has shown potential as a pharmacological agent, exhibiting interactions similar to those of clonidine, which is known for its antihypertensive properties. These interactions suggest that this compound may influence adrenergic receptors, although further studies are required to elucidate its full pharmacological profile .

Several methods exist for synthesizing imidazolidine, 2-(2-methylphenylimino)-:

  • Condensation Reactions: One common method involves the condensation of 2-methylphenylamine with appropriate carbonyl compounds under acidic conditions.
  • One-Pot Synthesis: A diastereoselective one-pot synthesis approach has been reported, which allows for the generation of tetrafunctionalized derivatives in a single reaction step .
  • Cyclization from Precursors: Starting from simpler amines and aldehydes, cyclization can be induced through heating or catalytic methods to form the imidazolidine structure.

The applications of imidazolidine, 2-(2-methylphenylimino)- are primarily found in medicinal chemistry and organic synthesis:

  • Pharmaceutical Development: Its structural similarity to known pharmacological agents makes it a candidate for drug development targeting various receptor systems.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.

Interaction studies have indicated that imidazolidine derivatives can exhibit significant interactions with biological targets. For instance, research has highlighted its potential binding affinity to adrenergic receptors, suggesting that modifications to the imidazolidine structure could enhance therapeutic efficacy against conditions like hypertension . Further studies using molecular docking and kinetic assays could provide deeper insights into its interaction profiles.

Imidazolidine, 2-(2-methylphenylimino)- shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
ImidazolidineFive-membered ring with two nitrogensBasic structure without substituents
ClonidinePhenyl ring and piperidine-like structureEstablished antihypertensive effects
ImidazolineFive-membered ring with one nitrogenContains only one nitrogen; different reactivity
2-MethylimidazoleFive-membered ring with one nitrogenLacks the phenyl group; used in various applications

Imidazolidine, 2-(2-methylphenylimino)- is unique due to its specific substitution pattern which may enhance its biological activity compared to simpler analogs like imidazoline or even established drugs like clonidine.

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

175.110947427 g/mol

Monoisotopic Mass

175.110947427 g/mol

Heavy Atom Count

13

LogP

1.28 (LogP)

Other CAS

36318-56-6

Wikipedia

Imidazolidine, 2-(2-methylphenylimino)-

Dates

Modify: 2023-07-22

Explore Compound Types